
2-Hydroxy Trimipramine
Descripción general
Descripción
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobDibenzazepines are characterized by two benzene rings connected by an azepine ring .
Métodos De Preparación
The synthesis of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves several steps. One common method includes the reaction of 5,6-dihydrobenzobbenzazepin-3-one with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by reduction to yield the final product .
Análisis De Reacciones Químicas
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Aplicaciones Científicas De Investigación
Chemistry
2-Hydroxy Trimipramine serves as a reference material in the study of tricyclic antidepressants (TCAs) and their metabolites. Its chemical structure allows researchers to investigate the metabolic pathways of TCAs, contributing to a better understanding of their pharmacokinetics and pharmacodynamics. The compound's role in chemical assays aids in the development of more effective antidepressants by elucidating structural-activity relationships.
Biology
In biological research, this compound is studied for its interactions with monoamine transporters , which are crucial for neurotransmitter regulation. The compound exhibits inhibitory effects on the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, albeit with lower potency compared to trimipramine itself. This mechanism is pivotal in understanding its potential antidepressant effects and the overall efficacy of trimipramine as a treatment for depression .
Medicine
The medical applications of this compound primarily revolve around its role as a metabolite of trimipramine. Research indicates that this metabolite contributes to the overall antidepressant effect of trimipramine by enhancing the availability of neurotransmitters in the synaptic cleft. Studies have shown that monitoring levels of this compound can provide insights into the therapeutic efficacy and safety profile of trimipramine treatment .
Case Studies
- A study on the pharmacokinetics of trimipramine highlighted that patients exhibited varying levels of this compound, correlating with differences in therapeutic outcomes and side effects .
- Another investigation into the efficacy of tricyclic antidepressants found that patients with higher concentrations of this compound reported improved depressive symptoms compared to those with lower levels .
Industry
In the pharmaceutical industry, this compound is utilized in the development and testing of new antidepressant drugs. By providing insights into metabolic pathways and potential side effects associated with TCAs, this compound aids researchers in designing safer and more effective medications. The compound's profile is also valuable for regulatory assessments concerning drug safety and efficacy.
Data Table: Comparison of Antidepressant Effects
Compound | Mechanism of Action | Potency (IC50) | Clinical Relevance |
---|---|---|---|
Trimipramine | Inhibits monoamine reuptake | High | Effective for major depressive disorder |
This compound | Inhibits monoamine reuptake | Moderate | Contributes to trimipramine's overall antidepressant effect |
Other TCAs (e.g., Amitriptyline) | Similar mechanism but varied selectivity | Variable | Used for various depressive disorders |
Mecanismo De Acción
The mechanism of action of 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and norepinephrine, leading to changes in mood and behavior. The compound’s molecular targets include serotonin and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparación Con Compuestos Similares
11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzobbenzazepin-3-ol is unique compared to other dibenzazepines due to its specific substitution pattern and functional groups. Similar compounds include:
Trimipramine: Lacks the hydroxyl group present in 2-hydroxytrimipramine.
Imipramine: Contains a different substitution pattern on the azepine ring.
Desipramine: Lacks the dimethylamino group and has different pharmacological properties.
Actividad Biológica
2-Hydroxy trimipramine, a metabolite of the tricyclic antidepressant trimipramine, has garnered attention for its potential biological activities, particularly in relation to its pharmacological effects on neurotransmitter transporters. This article delves into the biological activity of this compound, examining its interactions with various neurotransmitter systems, its pharmacokinetics, and relevant case studies.
Overview of Trimipramine and Its Metabolites
Trimipramine is primarily utilized for the treatment of depression and exhibits a unique pharmacological profile among tricyclic antidepressants (TCAs). It is known for its sedative properties and has a complex mechanism of action that is not fully understood. The drug undergoes metabolism to form several active metabolites, including this compound, which may contribute to its therapeutic effects.
Interaction with Monoamine Transporters
Research indicates that trimipramine and its metabolites, including this compound, interact with human monoamine transporters. A study assessed the inhibitory potencies of trimipramine and its metabolites at various transporters:
- Serotonin Transporter (hSERT) : Trimipramine showed moderate inhibition, while this compound exhibited lower potency compared to the parent compound.
- Noradrenaline Transporter (hNAT) : Similar trends were observed, with this compound being less effective.
- Dopamine Transporter (hDAT) : Higher concentrations were required for significant inhibition by both trimipramine and its metabolites .
Table 1: Inhibitory Potencies of Trimipramine and Its Metabolites
Compound | hSERT IC50 (µM) | hNAT IC50 (µM) | hDAT IC50 (µM) |
---|---|---|---|
Trimipramine | 2-10 | 2-10 | >30 |
This compound | >30 | >30 | Not assessed |
Desmethyl-trimipramine | Similar to TRI | Similar to TRI | Not assessed |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it may accumulate in the brain due to the lipophilic nature of tricyclic antidepressants. This accumulation can enhance its effects on neurotransmitter systems, potentially contributing to the overall antidepressant activity observed with trimipramine treatment .
Fatality Case Involving Trimipramine
A notable case study reported a fatality following ingestion of trimipramine, where quantification of metabolites, including this compound, was performed. This study highlighted the importance of understanding metabolite distribution in toxicological assessments. The analysis revealed significant levels of both trimipramine and its metabolites in post-mortem samples, suggesting that these compounds can have substantial effects even at lower concentrations .
Propiedades
IUPAC Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSUOYVSEYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942833 | |
Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-15-5 | |
Record name | 2-Hydroxytrimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.